molecular formula C20H18N2O8S B2692241 dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate CAS No. 899996-27-1

dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate

Cat. No.: B2692241
CAS No.: 899996-27-1
M. Wt: 446.43
InChI Key: NIUBCRSLVCTGNY-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate is a benzoisothiazolone sulfone derivative featuring a propanamido linker and dimethyl terephthalate ester substituents. Such compounds are typically synthesized for applications in drug discovery, leveraging their bioisosteric compatibility with enzymes and receptors .

Properties

IUPAC Name

dimethyl 2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O8S/c1-29-19(25)12-7-8-13(20(26)30-2)15(11-12)21-17(23)9-10-22-18(24)14-5-3-4-6-16(14)31(22,27)28/h3-8,11H,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUBCRSLVCTGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate typically involves multiple steps, starting with the preparation of the benzoisothiazole core. This core can be synthesized through the cyclization of appropriate precursors under oxidative conditions. The subsequent steps involve the introduction of the propanamido group and the esterification of the terephthalate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzoisothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The benzoisothiazolone scaffold is conserved across analogs, but substituent diversity drives functional differences:

Compound Name (Reference) Core Structure Key Substituents Notable Features
Target Compound Benzoisothiazolone sulfone Propanamido-terephthalate ester High lipophilicity; ester hydrolysis potential
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid Benzoisothiazolone Acetic acid Polar, carboxylate enhances solubility
3-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide Benzoisothiazolone Propanamido-phenyl Aromatic amide for target binding
Saccharin derivatives (e.g., 3a–g) Saccharin sulfone Alkyl acetate/acetonitrile Optimized for antimicrobial/anti-inflammatory activity

Physicochemical Properties

  • Solubility : The terephthalate ester reduces aqueous solubility compared to carboxylic acid analogs (e.g., 2-(3-oxobenzoisothiazol-2-yl)acetic acid ).
  • Stability: The sulfone group resists metabolic degradation better than non-sulfonated benzoisothiazolones .
  • LogP : Estimated LogP for the target compound is ~3.5 (vs. 1.2 for acetic acid derivative ), favoring blood-brain barrier penetration.

Data Tables

Table 2: Physicochemical Comparison

Property Target Compound 2-(3-Oxobenzoisothiazol-2-yl)acetic acid Saccharin derivative 3a
Molecular Weight (g/mol) 464.4 225.2 297.3
LogP (Predicted) 3.5 1.2 2.8
Water Solubility (mg/mL) <0.1 5.6 1.2

Biological Activity

Dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate is a complex organic compound with significant potential in various biological applications. Its structure incorporates a benzothiazole moiety, which is known for diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

Molecular Formula: C20_{20}H18_{18}N2_2O8_8S
Molecular Weight: 446.4 g/mol
CAS Number: 899996-27-1

The compound features a terephthalate backbone along with dioxido and propanamido functional groups, enhancing its reactivity and solubility compared to similar compounds. The presence of the benzothiazole ring is particularly noteworthy due to its established biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation Reactions: Combining appropriate intermediates.
  • Functional Group Transformations: Introducing the desired dioxido-benzothiazole group.
  • Optimization of Reaction Conditions: Using reagents like acid chlorides and amines under controlled temperatures to maximize yield and purity.

Antimicrobial Properties

Compounds containing benzothiazole structures have been reported to exhibit notable antimicrobial activity. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains and fungi. This compound is expected to share these properties due to its structural similarities.

Compound Target Microorganisms Activity
Benzothiazole DerivativesBacteria (e.g., E. coli, S. aureus)Antimicrobial
Dimethyl 2-(dioxido-benzothiazole)Fungi (e.g., Candida spp.)Potential activity

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may act as effective inhibitors against various cancer cell lines. For example, research on related compounds has demonstrated significant growth inhibition in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.

Case Study: In Vitro Cytotoxicity Assay
A comparative study evaluated the cytotoxic effects of several benzothiazole derivatives on MCF-7 cells:

  • GI50 for TAJ4 (a related compound): 3.18 ± 0.11 µM
  • GI50 for HeLa cells: 8.12 ± 0.43 µM

These results suggest that modifications in the structure can enhance anticancer activity.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition: Targeting specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: Interacting with cellular receptors to influence signaling pathways related to cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzisothiazolone derivatives typically involves refluxing intermediates like 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid with alcohols or amines under acidic conditions. For example, glacial acetic acid in ethanol is used to facilitate condensation reactions, as seen in the preparation of analogous esters . The dimethyl terephthalate moiety likely originates from esterification of the corresponding acid, while the propanamido linker may form via coupling reactions. Key factors affecting yield include solvent choice (e.g., absolute ethanol), reaction time (4+ hours), and temperature control during reflux .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Used to confirm the 3D structure of benzisothiazolone derivatives, as demonstrated for related compounds like propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate .
  • NMR spectroscopy : Critical for verifying the presence of the dimethyl ester group (singlet for six protons) and the propanamido linker (amide proton resonance).
  • IR spectroscopy : Confirms carbonyl groups (C=O stretching at ~1700 cm⁻¹) and sulfone (S=O at ~1300–1150 cm⁻¹) .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer : Standard antimicrobial assays, such as disk diffusion or broth microdilution, are used to assess antibacterial/antifungal activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Minimum inhibitory concentration (MIC) values can be compared to benchmarks like ciprofloxacin .

Advanced Research Questions

Q. How can researchers address contradictory data in reported biological activities of benzisothiazolone derivatives, such as variations in antibacterial efficacy across studies?

  • Methodological Answer : Contradictions may arise from differences in:

  • Purity : Use HPLC to verify compound purity (>95%) and rule out impurities affecting results .
  • Structural variations : Compare activity of esters (e.g., methyl vs. ethyl) and substituents on the benzisothiazolone ring. For example, sulfone groups (1,1-dioxido) may enhance stability and bioavailability compared to non-sulfonated analogs .
  • Assay conditions : Standardize inoculum size, growth medium, and incubation time to minimize variability .

Q. What strategies optimize the introduction of the propanamido linker while minimizing side reactions during synthesis?

  • Methodological Answer :

  • Coupling reagents : Use carbodiimides (e.g., EDCI) with HOBt to activate the carboxylic acid group for amide bond formation, reducing racemization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity while avoiding ester hydrolysis.
  • Temperature control : Maintain reactions at 0–25°C to prevent decomposition of sensitive intermediates .

Q. How does the 1,1-dioxido group on the benzisothiazolone ring influence reactivity and bioactivity compared to non-sulfonated analogs?

  • Methodological Answer :

  • Reactivity : The sulfone group increases electron-withdrawing effects, potentially accelerating nucleophilic substitution at adjacent positions.
  • Bioactivity : Sulfonated derivatives often exhibit enhanced antimicrobial activity due to improved membrane permeability and target binding (e.g., inhibition of bacterial enzymes like DNA gyrase) .
  • Comparative data : Studies show sulfonated benzisothiazolones have MIC values 2–4× lower than non-sulfonated analogs against Candida albicans .

Data Contradiction Analysis

Q. Why might the same compound exhibit divergent MIC values in different laboratories?

  • Methodological Answer :

  • Strain variability : Use standardized strains (e.g., ATCC references) to ensure consistency.
  • Compound solubility : Pre-solubilize in DMSO (≤1% v/v) to avoid precipitation in aqueous media.
  • Quality control : Validate compound identity via LC-MS and elemental analysis .

Synthesis and Characterization Workflow Table

StepProcessKey ParametersSupporting Evidence
1Synthesis of benzisothiazolone coreReflux with glacial acetic acid, ethanol, 4+ hours
2Esterification of terephthalic acidMethanol, acid catalysis (H₂SO₄)[General method inferred from related esters]
3Amide bond formationEDCI/HOBt, DMF, 0–25°C
4PurificationColumn chromatography (silica gel, ethyl acetate/hexane)
5CharacterizationX-ray crystallography, NMR, IR

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